molecular formula C15H16FN3OS B277229 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide

3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide

Cat. No. B277229
M. Wt: 305.4 g/mol
InChI Key: MEVNFKRQWFXSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. The drug works by inhibiting the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion and decreased blood glucose levels.

Mechanism of Action

3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden works by inhibiting the SGLT2 protein in the kidney, which is responsible for the reabsorption of glucose from the urine back into the bloodstream. By inhibiting this protein, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden increases the excretion of glucose in the urine, leading to decreased blood glucose levels.
Biochemical and Physiological Effects:
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden has been shown to improve glycemic control in patients with type 2 diabetes mellitus, as well as reduce body weight and blood pressure. The drug has also been associated with a reduction in cardiovascular events, including heart failure hospitalization and cardiovascular death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that the drug may not be suitable for all types of experiments, as its effects are specific to the treatment of type 2 diabetes mellitus and related metabolic disorders.

Future Directions

Future research on 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden may focus on its potential use in the treatment of other metabolic disorders, including obesity and non-alcoholic fatty liver disease. Additionally, the drug may be investigated for its cardiovascular benefits in other patient populations, such as those with heart failure or chronic kidney disease. Finally, future studies may aim to identify biomarkers or genetic factors that predict response to 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden treatment.

Synthesis Methods

3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden is synthesized by a multi-step process involving the reaction of 2,4,6-trimethylpyrimidine with 4-fluoroaniline to produce 4-fluoro-N-(2,4,6-trimethylpyrimidin-5-yl)aniline. This intermediate is then reacted with 3-bromopropanoic acid to produce 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide.

Scientific Research Applications

3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of type 2 diabetes mellitus. The drug has also been investigated for its potential in the treatment of other metabolic disorders, including obesity and non-alcoholic fatty liver disease. Additionally, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden has been studied for its cardiovascular benefits, including the reduction of heart failure hospitalization and cardiovascular death.

properties

Product Name

3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide

Molecular Formula

C15H16FN3OS

Molecular Weight

305.4 g/mol

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C15H16FN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,19,20)

InChI Key

MEVNFKRQWFXSAB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)F)C

Canonical SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)F)C

solubility

45.8 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.